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CDP-alpha-D-glucose -

CDP-alpha-D-glucose

Catalog Number: EVT-1594004
CAS Number:
Molecular Formula: C15H23N3O16P2-2
Molecular Weight: 563.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDP-alpha-D-glucose(2-) is a CDP-D-glucose(2-) having alpha-configuration at the anomeric centre. Major microspecies at pH 7.3. It is a CDP-D-glucose(2-) and a ribonucleoside 5'-diphosphate-alpha-D-glucose(2-). It is a conjugate base of a CDP-alpha-D-glucose.
Overview

CDP-alpha-D-glucose, or cytidine diphosphate-alpha-D-glucose, is a nucleotide sugar that plays a crucial role in carbohydrate metabolism and biosynthesis. It serves as a precursor for the synthesis of various polysaccharides and glycoproteins. The compound is classified under nucleotide sugars, which are essential for glycosylation processes in biological systems.

Source and Classification

CDP-alpha-D-glucose is synthesized from alpha-D-glucose-1-phosphate and cytidine triphosphate through the action of the enzyme alpha-D-glucose-1-phosphate cytidylyltransferase. This compound falls under the category of nucleotide sugars, which are involved in the transfer of sugar moieties to acceptor molecules in glycosylation reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of CDP-alpha-D-glucose involves a two-step enzymatic process:

  1. Formation of Alpha-D-Glucose-1-Phosphate: Alpha-D-glucose is phosphorylated to form alpha-D-glucose-1-phosphate using phosphoric acid.
  2. Cytidylylation: The enzyme alpha-D-glucose-1-phosphate cytidylyltransferase catalyzes the reaction between alpha-D-glucose-1-phosphate and cytidine triphosphate to yield CDP-alpha-D-glucose and pyrophosphate as a byproduct.

This reaction typically occurs in a buffered solution at physiological pH, optimizing enzyme activity and stability. The resulting compound can be purified using chromatographic techniques such as gel filtration or ion exchange chromatography to isolate high-purity CDP-alpha-D-glucose for further studies or applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of CDP-alpha-D-glucose is C₁₂H₁₅N₃O₁₁P₂. It consists of a ribose sugar, a cytosine base, two phosphate groups, and an alpha-D-glucose moiety linked through a glycosidic bond. The structural representation can be described as follows:

  • Ribose Sugar: A five-carbon sugar with hydroxyl groups at specific positions.
  • Cytosine Base: A nitrogenous base that forms part of the nucleotide structure.
  • Phosphate Groups: Two phosphate groups that contribute to the energy-rich nature of the molecule.

The stereochemistry of CDP-alpha-D-glucose is essential for its biological function, particularly in its interaction with enzymes involved in glycosylation .

Chemical Reactions Analysis

Reactions and Technical Details

CDP-alpha-D-glucose participates in various biochemical reactions, primarily as a donor substrate in glycosylation processes. Key reactions include:

  1. Glycosylation Reactions: CDP-alpha-D-glucose acts as a glycosyl donor in reactions catalyzed by glycosyltransferases, facilitating the transfer of glucose residues to acceptor molecules such as proteins or polysaccharides.
  2. Formation of Polysaccharides: It is involved in synthesizing complex carbohydrates like glycogen and starch by contributing glucose units through enzymatic pathways.

The kinetics of these reactions depend on factors such as substrate concentration, enzyme specificity, and reaction conditions (pH, temperature) .

Mechanism of Action

Process and Data

The mechanism by which CDP-alpha-D-glucose functions involves several steps:

  1. Binding: The enzyme (e.g., glycosyltransferase) binds to CDP-alpha-D-glucose, positioning it for nucleophilic attack.
  2. Nucleophilic Attack: An acceptor molecule (e.g., hydroxyl group on a protein or carbohydrate) performs a nucleophilic attack on the anomeric carbon of glucose, leading to the formation of a glycosidic bond.
  3. Release: The reaction results in the release of cytidine monophosphate and the newly formed glycosylated product.

This mechanism highlights the importance of CDP-alpha-D-glucose in facilitating the transfer of glucose moieties in various biosynthetic pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDP-alpha-D-glucose exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 407.2 g/mol.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties make CDP-alpha-D-glucose suitable for various biochemical applications, particularly in enzymatic assays and metabolic studies .

Applications

Scientific Uses

CDP-alpha-D-glucose has several important applications in scientific research:

  1. Biochemical Studies: Used as a substrate for studying glycosyltransferases and their role in carbohydrate metabolism.
  2. Polysaccharide Synthesis: Employed in synthesizing oligosaccharides and polysaccharides for research purposes.
  3. Drug Development: Investigated for its potential role in drug design targeting glycosylation pathways relevant to disease states.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis of CDP-α-D-Glucose

Role of Glucose-1-Phosphate Cytidylyltransferase in Nucleotide Sugar Activation

CDP-α-D-glucose is synthesized via a conserved enzymatic pathway where glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33) catalyzes the condensation of α-D-glucose 1-phosphate (Glc-1-P) and cytidine triphosphate (CTP). This reaction forms CDP-α-D-glucose and inorganic pyrophosphate (PPi), activating glucose for subsequent metabolic transformations. Structural studies of the Salmonella typhi enzyme reveal a hexameric quaternary arrangement with 32 symmetry, where each subunit adopts a distinctive "bird-like" conformation. The active site, situated at subunit interfaces, anchors CDP-glucose via hydrogen bonds with backbone carbonyls and side chains of Arg111, Asn188, Glu178, and Lys179. This precise positioning facilitates nucleotidyl transfer and stabilizes the reaction transition state [6] [7].

Substrate Specificity and Kinetic Mechanisms of Cytidylyltransferases

Kinetic analyses demonstrate that cytidylyltransferases follow a sequential mechanism rather than a ping-pong mechanism, with both substrates binding concurrently to the active site. The enzyme exhibits unexpected substrate versatility, accepting both CTP and UTP with comparable catalytic efficiency (kcat/Km). Mg2+ is essential for nucleotide coordination, with key residues (Thr14, Arg15, Lys25, Arg111) forming direct interactions with the phosphates of MgCTP [7]. Mutagenesis studies confirm Arg111’s critical role in stabilizing the pyrophosphate leaving group during nucleophilic attack by Glc-1-P.

Table 1: Key Enzymes in CDP-α-D-Glucose Metabolism

EnzymeReaction CatalyzedOrganismKey Residues/Features
Glucose-1-phosphate cytidylyltransferaseCTP + α-D-Glc-1-P → CDP-α-D-Glc + PPiSalmonella typhiArg111, Asn188, Glu178, Lys179; Hexameric
CDP-D-glucose 4,6-dehydrataseCDP-α-D-Glc → CDP-4-keto-6-deoxy-D-glucose + H2OYersinia pseudotuberculosisSer134, Tyr159, Asp135, Lys136; NAD+-dependent
CDP-6-D-fructose reductaseCDP-6-D-fructose + NADPH → CDP-6-D-glucitolCampylobacter jejuniRossmann fold; SDR superfamily

CDP-α-D-Glucose in Deoxy Sugar Biosynthesis

Catalytic Function of CDP-D-Glucose 4,6-Dehydratase in Tyvelose Production

CDP-D-glucose 4,6-dehydratase (EC 4.2.1.45) catalyzes the first committed step in 3,6-dideoxyhexose biosynthesis, converting CDP-α-D-glucose to CDP-4-keto-6-deoxy-D-glucose. This reaction is indispensable for synthesizing tyvelose—a 3,6-dideoxyhexose critical for O-antigen virulence determinants in Salmonella and Yersinia pathogens. The enzyme operates as a tetramer, with each subunit comprising an N-terminal Rossmann fold (NAD+-binding domain) and a C-terminal helical domain that coordinates the CDP moiety. Structural analysis of the Salmonella typhi dehydratase co-crystallized with CDP-D-xylose (an analog) reveals a substrate-binding cleft harboring conserved residues: Ser134 and Tyr159 hydrogen-bond to the sugar’s C4-OH, while Asp135 and Lys136 position the C5 atom for dehydration [2] [1].

NAD⁺-Dependent Intramolecular Oxidation-Reduction Reactions

The dehydratase employs NAD+ as a redox cofactor in an intramolecular oxidation-reduction cascade:

  • Oxidation: NAD+ abstracts a hydride from C4 of CDP-glucose, forming CDP-4-keto-D-glucose.
  • Dehydration: Tyr159 acts as a catalytic base, deprotonating the C6-OH group to initiate water elimination.
  • Reduction: NADH reduces the C4-keto intermediate back to CDP-4-keto-6-deoxy-D-glucose.This mechanism conserves NAD+ and enables net dehydration without external redox input. Mutations in the Asp135/Lys136 dyad disrupt enol intermediate stabilization, confirming their role in catalysis [2].

Genetic and Genomic Organization of Biosynthetic Clusters

Comparative Analysis of Gene Clusters in Salmonella and Campylobacter spp.

The genetic loci for CDP-sugar biosynthesis exhibit species-specific adaptations:

  • Salmonella typhi O-antigen cluster: Encodes a contiguous operon with rfbF (cytidylyltransferase), rfbG (4,6-dehydratase), and downstream epimerases/reductases (e.g., rfbH, rfbI) for tyvelose assembly. This cluster is transcriptionally co-regulated under lipopolysaccharide (LPS) biosynthesis regulators [2] [8].
  • Campylobacter jejuni HS:5 capsule cluster: Features divergent genes HS5.18 (a cytidylyltransferase homolog) and HS5.17 (an NADPH-dependent reductase). Unlike Salmonella, this pathway produces CDP-6-D-glucitol for capsular polysaccharide synthesis via a two-step pathway:
  • HS5.18: CTP + D-fructose-6-P → CDP-6-D-fructose
  • HS5.17: CDP-6-D-fructose + NADPH → CDP-6-D-glucitolGenome neighborhood networks (GNN) predict >200 bacterial species harbor analogous gene pairs for CDP-alditols [4].

Table 2: Genomic Organization of CDP-Sugar Biosynthetic Clusters

OrganismGene ClusterFunctionProduct
Salmonella typhirfbFGlucose-1-phosphate cytidylyltransferaseCDP-α-D-glucose
rfbGCDP-D-glucose 4,6-dehydrataseCDP-4-keto-6-deoxy-D-glucose
rfbH, rfbIEpimerase/ReductaseCDP-tyvelose
Campylobacter jejuni HS:5HS5.18CDP-6-D-fructose synthaseCDP-6-D-fructose
HS5.17CDP-6-D-fructose reductaseCDP-6-D-glucitol

Properties

Product Name

CDP-alpha-D-glucose

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

Molecular Formula

C15H23N3O16P2-2

Molecular Weight

563.3 g/mol

InChI

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

CGPHZDRCVSLMCF-JZMIEXBBSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

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